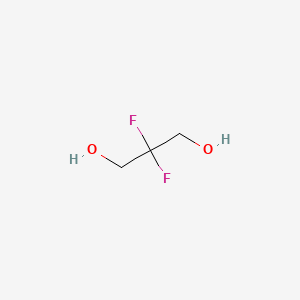
9-FLUORENYLIDENACETICSÄURE
Übersicht
Beschreibung
9H-Fluoren-9-ylideneacetic acid, also known as F9YLA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is a colorless crystalline solid at room temperature. F9YLA has been studied extensively in recent years due to its potential applications in laboratory experiments and its ability to act as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmikroskopie
9-FLUORENYLIDENACETICSÄURE: wird in der Fluoreszenzmikroskopie verwendet, einer Technik, die die Untersuchung lebender Zellen auf subzellulärer Ebene ermöglicht. Diese Verbindung kann aufgrund ihrer fluoreszierenden Eigenschaften als Fluorophor oder bei der Synthese von fluoreszierenden Farbstoffen verwendet werden . Die Weiterentwicklung fluoreszierender Proteine und die Synthese neuer Fluorophore haben die Anwendung der Fluoreszenzmikroskopie in der Zellbiologie erheblich vorangetrieben.
Analytische Chemie
In der analytischen Chemie kann This compound an der Detektion und Quantifizierung von Nukleinsäuren oder Proteinen beteiligt sein. Sie kann Teil der Reagenzien sein, die in Assays verwendet werden, oder als Vorläufer bei der Synthese von Verbindungen, die mit bestimmten Biomolekülen zur Detektion interagieren .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Ihre Struktur ermöglicht verschiedene chemische Reaktionen, was sie zu einem vielseitigen Reagenz für die Synthese neuer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft macht .
Medizinische Chemie
This compound: wird in der medizinischen Chemie für die Medikamentenentwicklung und -synthese verwendet. Sie kann ein wichtiges Zwischenprodukt bei der Entwicklung von Pharmazeutika sein, insbesondere bei solchen, die auf bestimmte Proteininteraktionen oder Signalwege in Zellen abzielen .
Materialwissenschaft
In der Materialwissenschaft können die Eigenschaften der Verbindung genutzt werden, um neuartige Materialien mit spezifischen Fluoreszenzeigenschaften zu schaffen. Diese Materialien können in einer Reihe von Anwendungen eingesetzt werden, von Sensoren bis hin zu Bildgebungsmitteln .
Biokonjugation
Die Verbindung wird in Biokonjugationstechniken verwendet, bei denen sie an Biomoleküle wie Proteine oder Antikörper gebunden wird. Diese Konjugation kann verwendet werden, um biologische Prozesse zu untersuchen oder als Teil diagnostischer Assays .
Proteomik
In der Proteomik kann This compound verwendet werden, um Aminosäuren oder Peptide zu markieren. Diese Markierung hilft bei der Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben und trägt zum Verständnis von Proteomen bei .
Arzneimittelverabreichungssysteme
Die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung von Arzneimittelverabreichungssystemen. Sie kann modifiziert werden, um therapeutische Wirkstoffe an spezifische Stellen im Körper zu transportieren, wodurch die Wirksamkeit von Arzneimitteln verbessert und die Nebenwirkungen möglicherweise reduziert werden .
Eigenschaften
IUPAC Name |
2-fluoren-9-ylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWTVRGEVPWFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963196 | |
| Record name | (9H-Fluoren-9-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-73-4 | |
| Record name | 2-(9H-Fluoren-9-ylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylideneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4425-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (9H-Fluoren-9-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the electrosynthesis and material properties of 9-Fluorenylideneacetic acid oligomers?
A1: 9-Fluorenylideneacetic acid (FYA) can be electrochemically polymerized into oligo(9-fluorenylideneacetic acid) (OFYA) through direct anodic oxidation in a solution containing boron trifluoride diethyl etherate (BFEE) []. This process yields a semiconducting polymer with good redox activity and stability. The resulting OFYA film exhibits solubility in various solvents, including complete solubility in dimethyl sulfoxide and tetrahydrofuran, and partial solubility in water, alcohol, acetonitrile, and acetone []. Spectroscopic analysis, including FT-IR and 1H NMR, coupled with computational studies, suggest that polymerization likely occurs through coupling at the C(2) and C(7) positions of the FYA molecule []. Furthermore, OFYA demonstrates green light emission with a peak at 555 nm and improved fluorescence quantum yield compared to the monomer [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
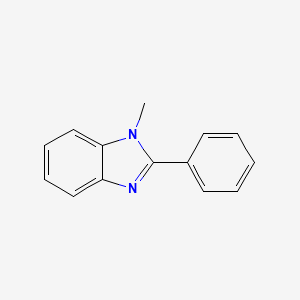
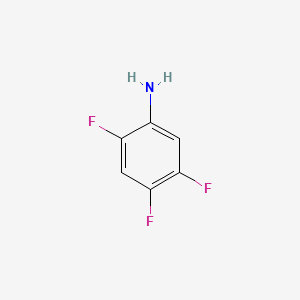
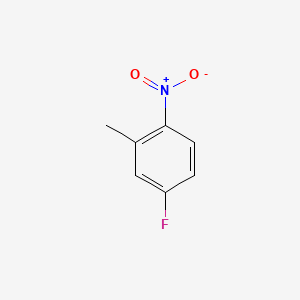
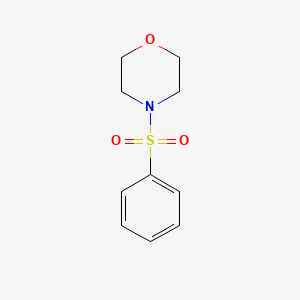
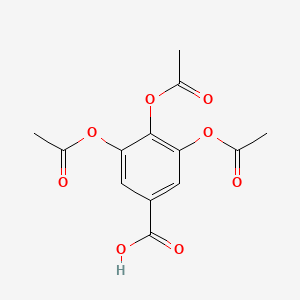
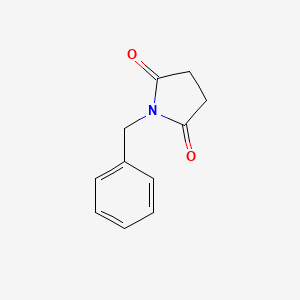

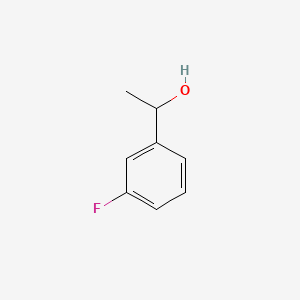
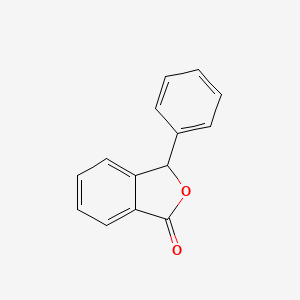
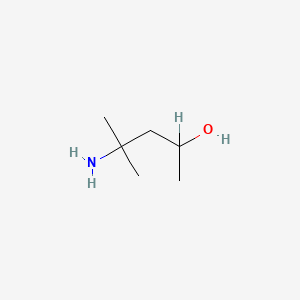


![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
